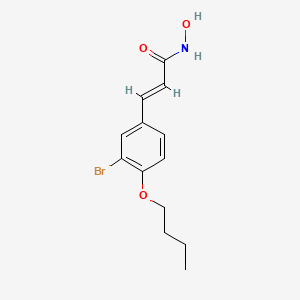
4,4-Dimethyl-1,3-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,3-oxathiane is a heterocyclic compound with the molecular formula C6H12OS It features a six-membered ring containing one oxygen and one sulfur atom, with two methyl groups attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,3-oxathiane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-mercapto-2-butanone with formaldehyde under acidic conditions, leading to the formation of the oxathiane ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the oxathiane ring can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted oxathiane derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-1,3-oxathiane has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1,3-oxathiane largely depends on its chemical reactivity. The presence of both oxygen and sulfur atoms in the ring allows for diverse interactions with other molecules. For instance, the sulfur atom can form strong bonds with metals, making the compound useful in catalysis. Additionally, the compound’s ability to undergo oxidation and reduction reactions enables it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,3-Oxathiane: Lacks the two methyl groups at the fourth carbon.
1,4-Oxathiane: Features a different ring structure with the oxygen and sulfur atoms positioned differently.
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.
Uniqueness: 4,4-Dimethyl-1,3-oxathiane is unique due to the presence of both oxygen and sulfur in its ring structure, along with the two methyl groups at the fourth carbon. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
27959-66-6 |
|---|---|
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C6H12OS/c1-6(2)3-4-7-5-8-6/h3-5H2,1-2H3 |
Clé InChI |
JDRITSKIDKLYLK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



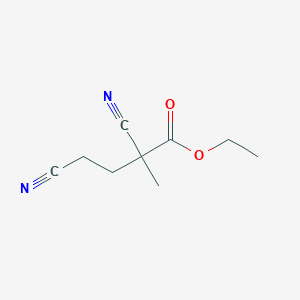
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
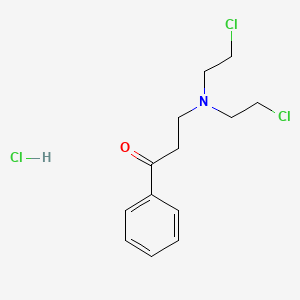


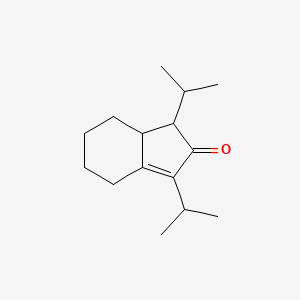
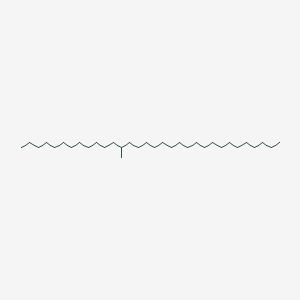
![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)
